2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. This compound is characterized by the presence of two 3-methoxyphenyl groups attached to the pyrimidine ring via ethenyl linkages. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and pyrimidine derivatives.
Condensation Reaction: The key step involves a condensation reaction between 3-methoxybenzaldehyde and a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the ethenyl linkages.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl linkages to ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted pyrimidine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The ethenyl linkages and methoxyphenyl groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidine
- 2-(4-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine
- 2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-hydroxyphenyl)ethenyl]pyrimidine
Uniqueness
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine is unique due to the specific arrangement of methoxyphenyl groups and ethenyl linkages. This structural configuration imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for targeted scientific research and industrial applications.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4,6-bis[(E)-2-(3-methoxyphenyl)ethenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-32-26-10-4-7-21(17-26)13-15-24-20-25(16-14-22-8-5-11-27(18-22)33-2)31-29(30-24)23-9-6-12-28(19-23)34-3/h4-20H,1-3H3/b15-13+,16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKMMRPCFSFIQ-WXUKJITCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=NC(=N2)C3=CC(=CC=C3)OC)C=CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC(=NC(=N2)C3=CC(=CC=C3)OC)/C=C/C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.